cis-Stilbene

説明

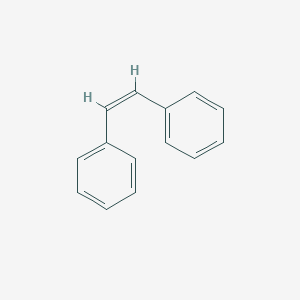

Structure

3D Structure

特性

IUPAC Name |

(Z)-stilbene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Record name | CIS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026049 | |

| Record name | cis-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | CIS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG | |

| Record name | CIS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL | |

| Record name | CIS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00686 [mmHg] | |

| Record name | cis-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID, YELLOW OIL | |

CAS No. |

645-49-8 | |

| Record name | CIS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-Diphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Stilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG5048Y3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

41 to 43 °F (NTP, 1992), 1 °C | |

| Record name | CIS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CIS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Photochemical Properties of cis-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photochemical properties of cis-stilbene, a cornerstone molecule in the study of photoisomerization. Understanding these fundamental characteristics is crucial for applications ranging from the development of photoswitchable drugs and materials to the elucidation of complex biological processes. This document provides a consolidated overview of its spectral properties, quantum yields, excited-state dynamics, and the experimental protocols necessary for their investigation.

Photochemical and Photophysical Properties

Upon absorption of ultraviolet (UV) light, this compound undergoes efficient electronic excitation to the first excited singlet state (S₁). From this state, it primarily relaxes through two competing pathways: isomerization to the more thermodynamically stable trans-stilbene and, to a lesser extent, photocyclization to 4a,4b-dihydrophenanthrene (DHP), which can be subsequently oxidized to phenanthrene.[1][2][3] Fluorescence from the cis-isomer is exceedingly weak in fluid solutions at room temperature due to the ultrafast and efficient non-radiative decay channels.[4][5]

Spectral Properties

This compound exhibits a strong absorption band in the UV region, corresponding to the π → π* transition.[2] The absorption spectrum is broad and relatively unstructured. Due to its very low fluorescence quantum yield, obtaining a clean emission spectrum at room temperature is challenging.[6]

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~280 | ~10,500 | Hexane | [6] |

| Absorption Maximum (λmax) | 276 | 36,230 | Not Specified | [6] |

| Emission Maximum (λem) | Broad, unstructured | Very low intensity | Hexane | [5][6] |

Quantum Yields and Excited-State Lifetimes

The quantum yield (Φ) of a photochemical process is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Table 2: Photochemical Quantum Yields and Excited-State Lifetimes of this compound

| Parameter | Value | Solvent | Technique | Reference(s) |

| Photoisomerization Quantum Yield (Φc→t) | ||||

| 0.35 | Hexane | Steady-state irradiation | [3] | |

| 0.22 ± 0.04 | Not Specified | Singlet-triplet absorption | [7] | |

| Photocyclization Quantum Yield (Φcyc) | ||||

| ~0.1 | Not Specified | Classical photochemical studies | [2] | |

| Fluorescence Quantum Yield (Φf) | ||||

| <10⁻⁴ | Common solvents (room temp.) | Fluorescence spectroscopy | [8] | |

| 0.008% (at 330 K) | n-Hexane | Fluorescence spectroscopy | [4] | |

| 0.01% (at 263 K) | n-Hexane | Fluorescence spectroscopy | [4] | |

| Excited State Lifetime (τ) | ||||

| 0.21 ps | Acetonitrile | Transient fluorescence | [9] | |

| 0.75 ps | Hexane | Transient fluorescence | [9] | |

| ~1 ps | Solution | Time-resolved fluorescence | [4] | |

| 1.4 ps | Not Specified | Picosecond transient absorption | [10] | |

| Several hundred femtoseconds | Gas and liquid phases | Time-resolved spectroscopy | [2] |

Mechanism of Photoisomerization

The photoisomerization of this compound is a classic example of a non-adiabatic photochemical reaction. The process can be summarized by the following key steps:

-

Excitation: Upon absorption of a UV photon, the this compound molecule is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁).

-

Torsional Dynamics: In the S₁ state, the molecule undergoes a rapid and essentially barrierless torsional motion around the central ethylenic double bond.[4] This twisting motion leads the molecule away from the initial Franck-Condon geometry.

-

"Phantom" Singlet State: The twisting proceeds towards a perpendicular geometry, often referred to as the "phantom" singlet state (p*), which is a minimum on the excited-state potential energy surface.[9][11]

-

Conical Intersection and Deactivation: From the perpendicular geometry, the molecule efficiently funnels down to the ground state potential energy surface through a conical intersection. A conical intersection is a point where the potential energy surfaces of two electronic states become degenerate, providing a highly efficient pathway for non-radiative decay.[3][12]

-

Product Formation: Once on the ground state surface, the molecule can relax to either the cis or trans configuration, or in a competing pathway, form the DHP intermediate.[2][3] The branching ratio between these products is a key characteristic of the reaction.

Experimental Protocols

Accurate determination of the photochemical properties of this compound requires careful experimental design and execution. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.[13]

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., hexane or ethanol).

-

Prepare a series of dilutions from the stock solution to create samples with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

-

Measurement:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).[13]

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the second cuvette with the this compound solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[13]

-

A baseline correction should be performed with the solvent-filled cuvette in both the sample and reference beams.[14]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.

-

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of this compound. Due to its extremely low quantum yield at room temperature, these measurements are often performed at low temperatures or with structurally constrained analogs.

Methodology:

-

Instrumentation: A calibrated fluorescence spectrometer equipped with a temperature-controlled sample holder.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[15]

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.[15]

-

-

Measurement:

-

Acquire the fluorescence emission spectrum of both the this compound sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Record the absorption spectra of both solutions.

-

-

Data Analysis:

-

The fluorescence quantum yield (Φx) of the sample is calculated relative to the standard (Φst) using the following equation[15][16]: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Determination of Photoisomerization Quantum Yield

Objective: To quantify the efficiency of the cis to trans photoisomerization.

Methodology:

-

Instrumentation: A light source with a narrow and stable output at a wavelength absorbed by this compound (e.g., a filtered mercury lamp or a laser), a UV-Vis spectrophotometer, and/or a High-Performance Liquid Chromatography (HPLC) system.

-

Actinometry: The photon flux of the light source must be determined using a chemical actinometer (e.g., ferrioxalate).

-

Irradiation:

-

A solution of this compound of known concentration is irradiated for a specific period.

-

The extent of conversion should be kept low (typically <10%) to avoid complications from the back reaction and product absorption.

-

-

Analysis:

-

The change in the concentration of this compound and the formation of trans-stilbene are monitored using UV-Vis spectroscopy (by observing changes in the absorption spectrum) or more accurately by HPLC, which can separate the isomers.

-

-

Calculation:

-

The quantum yield is calculated as the number of molecules of trans-stilbene formed divided by the number of photons absorbed by the this compound solution.

-

Transient Absorption Spectroscopy

Objective: To observe the dynamics of the excited state and any transient intermediates, such as the "phantom" state.

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer with femtosecond or picosecond time resolution.

-

Experiment:

-

A short, intense "pump" pulse excites the this compound sample.

-

A weaker, broad-spectrum "probe" pulse, delayed in time with respect to the pump pulse, passes through the sample.

-

The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

-

-

Data Analysis:

Visualizing Photochemical Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound photochemistry and the experimental workflows used to study them.

Caption: Photochemical reaction pathway of this compound.

Caption: Workflow for relative fluorescence quantum yield determination.

References

- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Extremely efficient and long lifetime fluorescence of this compound contained in a rigid dendrimer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. This compound [omlc.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PICOSECOND DYNAMICS OF THE CIS-TRANS PHOTOISOMERIZATION OF STILBENES IN SOLUTION - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. wjarr.com [wjarr.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. chem.uci.edu [chem.uci.edu]

- 16. agilent.com [agilent.com]

synthesis of cis-stilbene for photochemical studies

An In-depth Technical Guide to the Synthesis of cis-Stilbene for Photochemical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene (1,2-diphenylethene) is a foundational molecule in photochemistry, serving as a canonical example of photoinduced geometric isomerization and pericyclic reactions. It exists as two geometric isomers: trans-(E)-stilbene and cis-(Z)-stilbene. While the trans isomer is planar and thermodynamically more stable, the non-planar cis isomer is the key precursor for important photochemical transformations, including reversible isomerization to the trans form and irreversible photocyclization to 4a,4b-dihydrophenanthrene (DHP).[1][2] Understanding and controlling these pathways is crucial in fields ranging from molecular motors and photoswitches to photopharmacology. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and an examination of its key photochemical behaviors.

Synthesis of this compound

The synthesis of this compound requires methods that favor the formation of the sterically hindered and thermodynamically less stable isomer. Several classical and modern organic chemistry reactions have been adapted for this purpose.

Key Synthetic Methodologies

The most common and reliable methods for preparing this compound include the partial hydrogenation of an alkyne, the decarboxylation of a carboxylic acid, and stereoselective Wittig reactions.

| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Yield | Stereoselectivity (cis:trans) | Ref. |

| Partial Hydrogenation | Tolan (Diphenylacetylene) | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Good to Excellent | Highly selective for cis | [3][4][5][6][7] |

| Decarboxylation | α-Phenylcinnamic acid (cis-isomer) | Copper chromite, Quinoline | 62–65% | High (~95:5) | [8] |

| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde | Strong base (e.g., NaOH, n-BuLi) | Varies (9-75%) | Variable; favors cis with non-stabilized ylides | [9][10][11][12][13] |

| Perkin-type Condensation | Arylacetic acid, Substituted benzaldehyde | - | Varies | Can be stereoselective for cis | [14] |

Experimental Protocols

Protocol 1: Partial Hydrogenation of Tolan using Lindlar's Catalyst

This is one of the most effective methods for producing high-purity this compound. The "poisoned" Lindlar's catalyst facilitates the syn-addition of hydrogen across the alkyne's triple bond and prevents over-reduction to the alkane (bibenzyl).[3][5][6]

Materials:

-

Tolan (diphenylacetylene)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

-

Reaction flask, balloon with H₂, magnetic stirrer

Procedure:

-

Dissolve tolan (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add Lindlar's catalyst (approx. 5-10% by weight relative to tolan) to the solution.

-

Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (monitored by the balloon).

-

Monitor the reaction progress by TLC or GC-MS to observe the consumption of tolan and the formation of this compound. The reaction should be stopped once the starting material is consumed to avoid over-reduction.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purify the product via column chromatography or distillation to remove any traces of trans-stilbene or bibenzyl.

Protocol 2: Decarboxylation of α-Phenylcinnamic Acid

This procedure, adapted from Organic Syntheses, provides a reliable route to this compound with minimal contamination from the trans isomer.[8]

Materials:

-

α-Phenylcinnamic acid (the isomer with m.p. 172–173 °C) (1.0 eq)

-

Quinoline (solvent)

-

Copper chromite (catalyst)

-

10% Hydrochloric acid

-

Ether or Hexane (for extraction and purification)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask fitted with a reflux condenser and a thermometer, combine α-phenylcinnamic acid (e.g., 46.0 g, 0.205 mole), quinoline (e.g., 280 mL), and copper chromite (e.g., 4.0 g).

-

Heat the reaction mixture in an oil bath to 210–220 °C and maintain this temperature for 1.25 hours.

-

Cool the solution immediately and pour it into 10% hydrochloric acid (e.g., 960 mL) to dissolve the quinoline.

-

Extract the product from the acidic aqueous mixture with two portions of ether.

-

Combine the ether extracts, filter to remove any catalyst particles, wash with 10% sodium carbonate solution, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation.

-

Dissolve the residue in hexane, cool the solution to 0 °C, and filter to remove any precipitated trans-stilbene.

-

Remove the hexane by distillation, and then distill the residual this compound under vacuum (b.p. 133–136 °C / 10 mm Hg) to obtain the purified product.[8]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the decarboxylation method, including reaction, workup, and purification steps.

Caption: Workflow for this compound synthesis via decarboxylation.

Purification and Characterization

This compound is an oily yellow liquid at room temperature, while trans-stilbene is a crystalline solid.[15] This difference in physical properties facilitates their separation. While trans-stilbene can be purified by recrystallization, this compound is typically purified by vacuum distillation or column chromatography on alumina.[8][16][17]

| Property | Value | Reference(s) |

| Physical State | Oily yellow liquid | [15] |

| Freezing Point | ~5 °C | [15] |

| Boiling Point | 133–136 °C at 10 mmHg | [8] |

| Refractive Index (n²⁰D) | 1.6212–1.6218 | [8] |

| ¹H NMR (vinyl H) | δ ~6.55 ppm | [16] |

| UV λₘₐₓ (in hexane) | ~276-280 nm | [8][18][19] |

| Molar Absorptivity (ε) | ~10,200 M⁻¹cm⁻¹ at 276 nm | [19] |

Photochemical Properties and Studies

Upon absorption of UV light, this compound is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it undergoes two primary competing reactions: isomerization and photocyclization.[1][20]

-

Cis-Trans Photoisomerization : The excited molecule can rotate around the central C=C bond, passing through a "twisted" intermediate geometry on the potential energy surface. From this twisted state, it can decay back to the S₀ state as either the cis or the more stable trans isomer.[1][21]

-

Photocyclization : Alternatively, the excited this compound can undergo a 6π-electrocyclization to form 4a,4b-dihydrophenanthrene (DHP). In the presence of an oxidizing agent (like dissolved oxygen), DHP is readily and irreversibly converted to phenanthrene.[2][20][22]

The following diagram illustrates these competing photochemical pathways.

Caption: Photochemical pathways of this compound upon UV excitation.

Photophysical Data

The photodynamics of this compound are extremely rapid, which is reflected in its photophysical properties.

| Property | Value | Solvent | Reference(s) |

| Absorption λₘₐₓ | 276 nm | Hexane | [19] |

| Molar Absorptivity (ε) | 10,200 M⁻¹cm⁻¹ | Hexane | [19] |

| Fluorescence | Very weak; low quantum yield | - | [18] |

| S₁ Lifetime | ~0.3 ps | Hexane | [23] |

| Isomerization Quantum Yield (cis→trans) | ~0.35 | Varies | [20] |

General Protocol for Photochemical Studies

Objective: To monitor the photoisomerization of this compound to trans-stilbene using UV-Vis spectroscopy.

Materials:

-

Purified this compound

-

Spectroscopic grade solvent (e.g., hexane or acetonitrile)

-

Quartz cuvette

-

UV lamp (e.g., 366 nm)[2]

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance of ~1.0 at its λₘₐₓ.

-

Record the initial UV-Vis absorption spectrum of the solution from 200-400 nm. Note the characteristic peak for this compound (~280 nm).

-

Irradiate the solution in the quartz cuvette with the UV lamp for a set period (e.g., 30 seconds).

-

Record the UV-Vis spectrum again. Observe the decrease in the this compound peak and the emergence of the characteristic, more intense, and red-shifted absorption peaks of trans-stilbene (~295 nm and ~310 nm).

-

Repeat steps 3 and 4 at regular intervals.

-

Plot the change in absorbance at the respective λₘₐₓ values over time to monitor the reaction kinetics. A photostationary state will eventually be reached where the rates of the forward and reverse isomerization reactions are equal.[24]

Conclusion

The synthesis of this compound is a critical prerequisite for investigating a range of fundamental photochemical reactions. Stereoselective methods such as the partial hydrogenation of tolan and the decarboxylation of α-phenylcinnamic acid provide reliable access to this important molecule. Its subsequent irradiation with UV light initiates ultrafast dynamics, leading to either isomerization or cyclization. The principles demonstrated by this compound's photochemistry continue to inform the design and development of advanced materials and therapeutic agents that respond to light.

References

- 1. benchchem.com [benchchem.com]

- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. nbinno.com [nbinno.com]

- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juliethahn.com [juliethahn.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. youtube.com [youtube.com]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. WO2002049994A2 - Materials and methods for synthesizing stilbenes - Google Patents [patents.google.com]

- 15. This compound | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 18. This compound [omlc.org]

- 19. PhotochemCAD | this compound [photochemcad.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Historical Context of cis-Stilbene in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene, a diarylethene consisting of a central ethene moiety with a phenyl group attached to each carbon atom, represents a foundational molecule in the study of cis-trans isomerism, photochemistry, and the synthesis of biologically active compounds. While the more stable trans-stilbene was the first to be characterized, the discovery and understanding of its geometric isomer, cis-stilbene, have been pivotal in advancing our knowledge of stereochemistry and photochemical reactions. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context in chemistry, detailed experimental protocols for its synthesis and isomerization, and a comparative analysis of the physical properties of the two isomers.

Historical Context

The story of stilbene begins in 1843 when the French chemist Auguste Laurent first isolated the compound.[1] Laurent's work was part of a broader effort in the 19th century to understand the composition and structure of organic molecules derived from natural sources.[1] The concept of isomerism, the phenomenon where different compounds share the same molecular formula, was also gaining traction during this period, with foundational work on stereochemistry being laid by scientists such as Louis Pasteur, Jacobus Henricus van 't Hoff, and Joseph Achille Le Bel in the latter half of the century.

While Laurent is credited with the initial discovery of stilbene, the distinct characterization of its cis and trans isomers and the understanding of their interconversion came later. The development of the theory of geometric isomerism, which explains the different spatial arrangements of atoms across a double bond, was crucial. It was the photochemical reactivity of trans-stilbene, its ability to convert to the cis isomer upon exposure to ultraviolet light, that became a key area of investigation in the early 20th century. This photochemical isomerization is a classic example of a reversible photoreaction and has been extensively studied to understand the dynamics of excited states in molecules.

The definitive synthesis and characterization of this compound as a distinct chemical entity can be attributed to the collective work of chemists in the early to mid-20th century who developed methods for its preparation and separation, and who utilized spectroscopic techniques to confirm its unique structure and properties.

Data Presentation: Physical Properties of Stilbene Isomers

The distinct spatial arrangements of the phenyl groups in cis- and trans-stilbene lead to significant differences in their physical properties. trans-Stilbene is a planar molecule, allowing for greater intermolecular forces and a more stable crystalline lattice, whereas the sterically hindered phenyl groups in this compound force the molecule to adopt a non-planar conformation.

| Property | This compound | trans-Stilbene |

| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₂ |

| Molar Mass | 180.25 g/mol | 180.25 g/mol |

| Appearance | Colorless to yellow oily liquid | White crystalline solid |

| Melting Point | 5-6 °C[2] | 122-125 °C[2] |

| Boiling Point | 82-84 °C at 0.4 mmHg | 305-307 °C at 760 mmHg[2] |

| Density | ~1.011 g/mL at 25 °C | ~0.970 g/mL at 25 °C |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Ethanol | Soluble | Soluble |

Experimental Protocols

Synthesis of trans-Stilbene via the Wittig Reaction

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The following protocol is for the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (NaOH)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

95% Ethanol

Procedure:

-

Reaction Setup: In a 50-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3.8 g of benzyltriphenylphosphonium chloride and 1.0 mL of benzaldehyde in 10 mL of dichloromethane.

-

Reaction Initiation: Gently heat the mixture with stirring until it begins to reflux.

-

Base Addition: Once the solution is refluxing, add 5.0 mL of 50% aqueous sodium hydroxide dropwise through the top of the reflux condenser. Stir the biphasic mixture as vigorously as possible to ensure thorough mixing.

-

Reaction Monitoring: Continue stirring under reflux for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite.

-

Continue washing the organic layer with 10 mL portions of water until the aqueous wash is neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from hot 95% ethanol to yield pure trans-stilbene as white crystals.

-

Photochemical Isomerization of trans-Stilbene to this compound

This protocol describes the conversion of the thermodynamically more stable trans-stilbene to this compound through photochemical isomerization.

Materials:

-

trans-Stilbene

-

Hexane (or another suitable inert solvent)

-

High-pressure mercury lamp (or another UV light source emitting around 313 nm)

-

Quartz reaction vessel

-

Rotary evaporator

Procedure:

-

Solution Preparation: Dissolve a known quantity of trans-stilbene in hexane in a quartz reaction vessel. The concentration should be low enough to ensure that the solution is transparent to the excitation wavelength.

-

Irradiation: Irradiate the solution with a high-pressure mercury lamp. The 313 nm emission line is particularly effective for this isomerization. The reaction vessel should be positioned to receive maximum light exposure.

-

Reaction Monitoring: The progress of the isomerization can be monitored by UV-Vis spectroscopy, observing the decrease in the absorbance of the trans isomer and the increase in the absorbance of the cis isomer. Alternatively, TLC or HPLC can be used to track the relative concentrations of the two isomers.

-

Workup and Isolation:

-

Once the desired conversion is achieved (or a photostationary state is reached), stop the irradiation.

-

Remove the solvent using a rotary evaporator.

-

The resulting mixture of cis- and trans-stilbene can be separated by column chromatography on silica gel using a non-polar eluent such as hexane. The trans isomer will elute first, followed by the cis isomer.

-

Alternatively, since this compound is a liquid at room temperature and trans-stilbene is a solid, a fractional crystallization or distillation under reduced pressure can be employed for separation.

-

Mandatory Visualization

The photochemical isomerization of stilbene is a dynamic process involving the absorption of light and subsequent rotation around the central carbon-carbon double bond. The following diagrams illustrate the key relationships in this process.

Caption: Photochemical isomerization pathway of stilbene.

The diagram above illustrates the photochemical isomerization process between trans- and this compound. The process begins with the absorption of a photon (hv) by the ground state (S₀) of trans-stilbene, promoting it to an excited state (S₁). In the excited state, the molecule can undergo isomerization to the excited state of this compound. From the excited cis state, the molecule can decay back to the ground state of this compound. The reverse process can also occur, and the less stable this compound can thermally isomerize back to the more stable trans-stilbene.

Caption: Experimental workflow for the synthesis of this compound.

This workflow diagram outlines the two key experimental stages discussed. The first stage is the synthesis of trans-stilbene via the Wittig reaction, starting from benzaldehyde and a phosphonium salt. The resulting trans-stilbene then serves as the starting material for the second stage, where it is converted to this compound through photochemical isomerization upon exposure to UV light.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of organic chemistry. From Auguste Laurent's initial isolation of stilbene to the detailed photochemical and synthetic studies that followed, the journey to understand this seemingly simple molecule has provided profound insights into the nature of chemical bonding, isomerism, and the interaction of light with matter. The distinct properties and reactivities of cis- and trans-stilbene continue to make them valuable subjects of research, with applications ranging from fundamental studies in physical organic chemistry to the development of novel photoswitchable materials and pharmacologically active compounds. The experimental protocols provided herein offer a practical guide for the synthesis and manipulation of these important isomers, enabling further exploration of their rich chemistry.

References

An In-depth Technical Guide to Cis-Stilbene Photoisomerization for Researchers, Scientists, and Drug Development Professionals

Abstract

The photoisomerization of cis-stilbene to its trans isomer is a cornerstone of photochemistry, serving as a model system for light-induced molecular transformations. This guide provides a comprehensive technical overview of the core principles governing this process, intended for researchers, scientists, and professionals in drug development. It delves into the underlying photochemical mechanisms, presents key quantitative data, outlines detailed experimental protocols for studying the isomerization, and discusses its burgeoning applications, particularly in the realm of photopharmacology. The content is structured to offer both a foundational understanding and the practical knowledge required for experimental design and data interpretation in the study of photoswitchable molecules.

Introduction

Stilbene, or 1,2-diphenylethylene, exists as two geometric isomers: trans-stilbene and this compound. While the trans isomer is planar and thermodynamically more stable, the cis isomer is non-planar due to steric hindrance between the two phenyl rings. The light-induced conversion between these two forms, known as photoisomerization, is a highly efficient process that has captivated chemists for decades.

The significance of this compound photoisomerization extends beyond fundamental chemical physics. The substantial geometric change that accompanies the isomerization can be harnessed to control biological processes at the molecular level. This has led to the development of photoswitchable drugs, where the activity of a therapeutic agent can be turned on or off with light. For instance, the non-toxic trans isomer of a drug can be administered, which can then be converted to its cytotoxic cis form at a specific site in the body using focused light, offering the potential for highly targeted therapies with reduced side effects. A notable example is the application of stilbene derivatives in cancer therapy, where photoisomerization can trigger localized drug activation.

This guide will explore the critical aspects of this compound photoisomerization, providing the in-depth knowledge necessary for its application in advanced research and development.

Photochemical Mechanism

The photoisomerization of this compound is a complex process that can proceed through several pathways, primarily dictated by the electronic excited state involved. The most common and efficient pathway is the singlet mechanism, though triplet and cation-radical mechanisms can also play a role under specific conditions.

The Singlet Mechanism

The dominant mechanism for the direct photoisomerization of this compound involves the first excited singlet state (S₁). Upon absorption of a photon of appropriate energy (typically in the UV region), the this compound molecule is promoted from its ground electronic state (S₀) to the S₁ state.

From the S₁ state, the molecule undergoes a rapid, barrierless torsion around the central carbon-carbon double bond. This twisting motion leads the molecule to a "phantom" or "perpendicular" excited state (¹p*), which is a key intermediate. This twisted conformation represents a conical intersection with the ground state potential energy surface, providing a highly efficient pathway for non-radiative decay back to the S₀ state. From this perpendicular geometry, the molecule can relax to either the cis or trans ground state. The high efficiency of the cis to trans isomerization is attributed to the steepness of the S₁ potential energy surface, which funnels the excited molecules towards the twisted intermediate.

A competing, but much less efficient, process from the S₁ state is fluorescence, where the molecule returns to the S₀ state by emitting a photon. Due to the extremely short lifetime of the this compound S₁ state (on the order of picoseconds), its fluorescence is very weak.

The Triplet Mechanism

In the presence of a triplet sensitizer, the photoisomerization can proceed via the triplet manifold. In this mechanism, the sensitizer absorbs the light and then transfers its energy to the this compound molecule, promoting it to its first triplet state (T₁). From the T₁ state, similar to the singlet mechanism, the molecule can twist to a perpendicular triplet state (³p*) and then undergo intersystem crossing to the S₀ state, yielding a mixture of cis and trans isomers. The quantum yields for sensitized cis to trans and trans to cis isomerization have been reported to be 0.22 ± 0.04 and 0.42 ± 0.03, respectively[1].

Cation-Radical Chain Mechanism

Under certain conditions, such as in the presence of an electron acceptor like 9,10-dicyanoanthracene in a polar solvent, a one-way photoisomerization of this compound can occur via a cation-radical chain mechanism. In this process, one-electron oxidation of this compound significantly lowers the activation energy for isomerization. The this compound cation radical isomerizes to the more stable trans-stilbene cation radical, which can then transfer a hole to a neutral this compound molecule, propagating the chain reaction. This mechanism is suppressed in the presence of oxygen.

Quantitative Data

The efficiency and dynamics of this compound photoisomerization are characterized by several key photophysical parameters.

Photophysical Properties of Stilbene Isomers

The distinct geometries of cis- and trans-stilbene give rise to significant differences in their electronic and photophysical properties. The planar structure of trans-stilbene allows for greater π-conjugation compared to the sterically hindered, non-planar conformation of this compound. These structural differences are reflected in their absorption and emission spectra, as well as their excited-state lifetimes.

| Property | trans-Stilbene | This compound |

| Absorption Max. (λmax) | ~295-310 nm | ~280 nm |

| Molar Absorptivity (ε) | Higher | Lower |

| Emission Max. (λem) | ~340-350 nm | Weak to non-emissive |

| Fluorescence Quantum Yield (ΦF) | ~0.05 (solvent dependent) | ~0.001 (virtually non-fluorescent) |

| Excited State Lifetime (τ) | 10-100 ps (solvent/excess energy dependent) | ~300 fs |

| Molecular Dipole Moment | Zero (centrosymmetric) | Non-zero |

Table 1: Comparison of key photophysical properties of trans- and this compound.

Quantum Yields of Photoisomerization

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. The quantum yield for cis-to-trans photoisomerization is influenced by factors such as the excitation wavelength, solvent viscosity, and temperature.

| Solvent | Excitation Wavelength (nm) | Φc→t | Reference |

| n-Hexane | 254 | 0.35 | Saltiel et al. (1973) |

| n-Hexane | 313 | 0.42 | Malkin & Fischer (1964) |

| Methylcyclohexane | 254 | 0.34 | Saltiel et al. (1973) |

| Benzene | 313 | 0.40 | Hammond et al. (1964) |

| Acetonitrile | 313 | 0.32 | Gegiou et al. (1968) |

| Glycerol | 313 | 0.04 | Saltiel & D'Agostino (1972) |

Table 2: Quantum yields for cis-to-trans photoisomerization of stilbene in various solvents.

Experimental Protocols

Studying the photoisomerization of this compound typically involves a combination of sample preparation, controlled irradiation, and spectroscopic analysis.

Synthesis and Purification of this compound

This compound can be synthesized by the partial hydrogenation of tolan (diphenylacetylene) over a Lindlar catalyst. Purification is crucial as even small amounts of the trans isomer can interfere with photophysical measurements. A common purification method involves dissolving the crude product in a minimal amount of hexane, cooling the solution to induce crystallization of the less soluble trans-stilbene, and then collecting the this compound from the filtrate. The purity can be checked by HPLC or NMR spectroscopy.

Monitoring Photoisomerization by UV-Vis Spectroscopy

A straightforward method to follow the progress of the photoisomerization is UV-Vis absorption spectroscopy.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, cyclohexane, or acetonitrile). The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the this compound solution.

-

Irradiation: Irradiate the solution with a light source that emits at a wavelength where this compound absorbs (e.g., a mercury lamp with a 254 nm or 313 nm filter). The irradiation should be carried out in a temperature-controlled cuvette holder.

-

Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

-

Data Analysis: The conversion of this compound to trans-stilbene can be monitored by the decrease in the absorbance of the cis isomer (around 280 nm) and the increase in the absorbance of the trans isomer (around 295-310 nm). The appearance of an isosbestic point indicates a clean conversion from one species to another.

Determination of the Photoisomerization Quantum Yield using Potassium Ferrioxalate Actinometry

Chemical actinometry is a standard method for determining the photon flux of a light source, which is necessary for calculating the quantum yield of a photochemical reaction. The potassium ferrioxalate actinometer is widely used due to its high sensitivity and broad wavelength applicability.

Methodology:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in the dark.

-

Irradiation of Actinometer: Irradiate a known volume of the actinometer solution under the same conditions (light source, geometry, temperature) as the this compound sample for a precisely measured time.

-

Development of Complex: After irradiation, take a known aliquot of the irradiated actinometer solution and add a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate). The Fe²⁺ ions produced during the photoreduction of the ferrioxalate complex will form a deeply colored complex with 1,10-phenanthroline.

-

Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm).

-

Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux of the light source.

-

Irradiation of this compound: Irradiate the this compound solution for a known time, ensuring low conversion (typically <10%).

-

Analysis of this compound Conversion: Determine the change in concentration of this compound using UV-Vis spectroscopy or HPLC.

-

Calculation of Quantum Yield: The quantum yield of cis-to-trans photoisomerization (Φc→t) is calculated using the following equation:

Φc→t = (moles of this compound reacted) / (moles of photons absorbed)

Ultrafast Dynamics with Transient Absorption Spectroscopy

To probe the short-lived excited states and intermediates involved in the photoisomerization, pump-probe transient absorption spectroscopy is the technique of choice.

Methodology:

-

Experimental Setup: A typical pump-probe setup consists of an ultrafast laser system that generates femtosecond or picosecond pulses. The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam. The pump beam excites the sample, and the probe beam, which is delayed in time with respect to the pump, measures the change in absorbance of the sample.

-

Sample Preparation: A solution of this compound is continuously flowed through a sample cell to ensure that each laser pulse interacts with a fresh portion of the sample, preventing photoproduct accumulation.

-

Data Acquisition: The change in absorbance (ΔA) is measured as a function of the delay time between the pump and probe pulses and as a function of the probe wavelength.

-

Data Analysis: The transient absorption spectra reveal the formation and decay of excited states and intermediates. For this compound, one can observe the decay of the initially excited S₁ state and the appearance of signals corresponding to the twisted intermediate and the formation of the trans isomer. The kinetics of these processes can be determined by fitting the time-resolved data to exponential decay models.

Visualizations

Signaling Pathways and Logical Relationships

Caption: The primary photochemical pathway for this compound photoisomerization.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound photoisomerization.

Jablonski Diagram

Caption: A simplified Jablonski diagram illustrating the photophysical processes of stilbene.

Applications in Drug Development

The ability to control the geometry of a molecule with light has profound implications for drug development. The distinct pharmacological activities of cis and trans isomers of certain drugs can be exploited to create "photopharmacological" agents. The general strategy involves administering a drug in its inactive isomeric form, which is then activated at the target site by light. This approach offers the potential for unprecedented spatial and temporal control over drug activity, minimizing off-target effects and improving therapeutic outcomes. Stilbene and its derivatives are attractive scaffolds for such applications due to their efficient and reversible photoisomerization. Research is ongoing in areas such as photochemotherapy, where stilbene-based compounds are being investigated for their potential to be activated by light to kill cancer cells.

Conclusion

The photoisomerization of this compound is a rich and multifaceted field of study with implications ranging from fundamental chemical dynamics to cutting-edge applications in medicine. This guide has provided a technical overview of the core principles, quantitative data, and experimental methodologies essential for researchers and professionals working with photoswitchable molecules. A thorough understanding of the photochemical mechanisms and the ability to accurately measure the key parameters of this process are crucial for the rational design of novel photosensitive materials and therapeutics. The continued exploration of stilbene photoisomerization and its derivatives promises to unlock new possibilities in areas such as targeted drug delivery, molecular machines, and advanced materials science.

References

The intricate dance of molecules: An in-depth guide to the cis-trans isomerization of stilbene

For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of molecular transformation is paramount. The cis-trans isomerization of stilbene serves as a canonical model for photoinduced and thermally activated structural changes, offering insights with broad applications in photopharmacology, molecular motors, and materials science. This technical guide delves into the core mechanisms of this process, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

The conversion between the cis and trans isomers of stilbene can be induced by light (photoisomerization) or heat (thermal isomerization). While the trans isomer is thermodynamically more stable, the cis form can be readily accessed through photochemical means.[1] The reverse process, from cis to trans, can be driven by either light or heat.[2]

Photochemical Isomerization: A Journey Through Excited States

The photoisomerization of stilbene is a complex process governed by the dynamics of electronically excited states. Upon absorption of a photon, typically in the UV region, the stilbene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[3] From this excited state, the molecule can undergo a series of transformations leading to isomerization.

The prevailing mechanism for the direct photoisomerization of both trans- and cis-stilbene involves rotation around the central carbon-carbon double bond on the S₁ potential energy surface.[3] This rotation leads the molecule towards a "phantom" excited state (P*), which is a twisted, perpendicular conformation.[3] This twisted geometry facilitates a non-radiative decay back to the ground state (S₀) through a conical intersection.[3] A conical intersection is a point where the potential energy surfaces of two electronic states (in this case, S₁ and S₀) become degenerate, allowing for highly efficient internal conversion.[3] Once back on the S₀ surface, the molecule can relax to either the cis or trans ground state.

In addition to this direct pathway, a triplet-sensitized isomerization can also occur.[4] In this mechanism, a sensitizer molecule absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to a ground-state stilbene molecule, promoting it to its lowest triplet state (T₁).[4] Isomerization then proceeds on the triplet potential energy surface, also involving twisted intermediates.[5]

Key Signaling Pathways and Experimental Workflows

To visualize these complex processes, the following diagrams illustrate the key photochemical pathways and a typical experimental workflow for studying these ultrafast dynamics.

Caption: Photochemical isomerization pathways of stilbene.

Caption: Workflow for femtosecond transient absorption spectroscopy.

Thermal Isomerization: Overcoming the Ground State Barrier

The thermal isomerization from cis- to trans-stilbene occurs on the ground state potential energy surface (S₀). This process requires overcoming a significant activation energy barrier to allow for rotation around the central double bond.[3] The trans isomer is thermodynamically more stable, making the cis to trans conversion a spontaneous but often slow process at room temperature. The rate of thermal isomerization is highly dependent on temperature.

Quantitative Data Summary

The efficiency and kinetics of stilbene isomerization are characterized by several key parameters, including quantum yields and activation energies. The following tables summarize representative quantitative data from the literature.

| Isomerization Direction | Quantum Yield (Φ) | Solvent | Conditions | Reference |

| cis → trans | 0.22 ± 0.04 | Not specified | Not specified | [5] |

| trans → cis | 0.42 ± 0.03 | Not specified | Not specified | [5] |

| trans → cis | 0.27 - 0.48 | Fluid solution | Room Temperature | [3] |

Table 1: Photoisomerization Quantum Yields of Stilbene.

| Process | Activation Energy (Ea) | Solvent | Reference |

| trans → cis Photoisomerization (S₁) | 3.5 kcal/mol | Alkanes | [6] |

| trans → cis Photoisomerization (S₁) | 35 kcal/mol (theoretical) | Not applicable | [7] |

| Thermal cis → trans Isomerization (S₀) | ~40 kcal/mol | Not applicable | [8] |

Table 2: Activation Energies for Stilbene Isomerization.

Detailed Experimental Protocols

The study of stilbene isomerization, particularly the ultrafast photochemical processes, relies on sophisticated spectroscopic techniques.

Femtosecond Time-Resolved Spectroscopy

This is a crucial technique for observing the rapid dynamics of photoexcited molecules.[4]

Objective: To monitor the evolution of the excited state population and the formation of the product in real-time.

Methodology:

-

Pulse Generation: An ultrashort laser pulse (femtosecond duration) is generated and split into two beams: a "pump" beam and a "probe" beam.

-

Excitation (Pump): The pump pulse, with a wavelength tuned to an absorption band of stilbene (e.g., in the UV), excites the sample, initiating the isomerization process.

-

Probing: The probe pulse, often a broadband white-light continuum, is passed through the excited sample at a variable time delay with respect to the pump pulse. This delay is precisely controlled by an optical delay line.

-

Detection: The absorption of the probe beam by the transient species (excited this compound, intermediates, and the forming trans-stilbene product) is measured by a spectrometer.

-

Data Analysis: By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are recorded. These spectra provide information about the lifetimes of excited states and the kinetics of product formation.[9] For instance, the decay of the excited this compound absorption and the rise of the trans-stilbene absorption can be directly observed.[9]

Time-Resolved Photoelectron Spectroscopy (TRPES)

TRPES provides complementary information by directly probing the electronic structure of the molecule as it evolves.

Objective: To track the electronic state of the molecule throughout the isomerization process.

Methodology:

-

Excitation (Pump): A UV pump pulse excites the this compound molecule to the S₁ state.

-

Ionization (Probe): A time-delayed extreme-ultraviolet (XUV) probe pulse ionizes the molecule.

-

Electron Detection: The kinetic energy of the ejected photoelectrons is measured.

-

Data Analysis: The photoelectron spectrum provides a "fingerprint" of the electronic state of the molecule at the moment of ionization. By recording spectra at different pump-probe delays, the evolution of the excited-state wavepacket can be followed from the initial excitation, through the conical intersection, and to the final products in the ground state.[10] This technique has been used to observe vibrational coherences that are robust even in the liquid phase.[10]

References

- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hpstar.ac.cn [hpstar.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. unige.ch [unige.ch]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of cis-Stilbene

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental spectroscopic techniques used to characterize cis-stilbene, the (Z)-isomer of 1,2-diphenylethylene. A thorough understanding of its spectral properties is crucial for confirming its identity, assessing its purity, and studying its photochemical behavior, particularly its isomerization to the more stable trans-isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound probes the electronic transitions within the molecule, primarily the π → π* transitions of its conjugated system. Due to steric hindrance between the two phenyl rings, the cis-isomer is non-planar. This distortion reduces the effective π-orbital overlap across the molecule compared to its planar trans-counterpart, leading to distinct spectral characteristics.

Data Presentation: UV-Vis Absorption

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. The key quantitative parameters are summarized below.

| Parameter | Value | Solvent | Reference(s) |

| λmax (Wavelength of Max. Absorbance) | ~278 nm | 95% Ethanol | [1] |

| λmax (Wavelength of Max. Absorbance) | ~276 nm | Hexane | |

| εmax (Molar Absorptivity) | ~10,200 L mol-1 cm-1 | 95% Ethanol | [1] |

The absorption band is typically broad and lacks the fine vibronic structure seen in trans-stilbene, a consequence of the molecule's non-planar geometry and the shallower potential energy well in the ground state.[2]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general steps for obtaining a UV-Vis absorption spectrum of this compound.

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 15-30 minutes to ensure stable output.[3]

-

-

Sample Preparation:

-

Accurately prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, cyclohexane, or ethanol). The concentration should be chosen such that the maximum absorbance falls within the optimal instrumental range (typically 0.2 to 1.0 a.u.).

-

Prepare a "blank" sample containing only the pure solvent.

-

-

Measurement Procedure:

-

Select a matched pair of quartz cuvettes (standard path length is 1 cm). Clean them thoroughly with the solvent.

-

Fill one cuvette with the blank solvent and place it in the reference beam path (for double-beam instruments) or use it for a baseline scan.[4]

-

Fill the second cuvette with the this compound solution and place it in the sample beam path.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

-

Perform a baseline correction or auto-zero with the blank cuvette in place.[5]

-

Acquire the absorption spectrum of the this compound sample.[5]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound by probing its molecular vibrations. Key diagnostic bands confirm the presence of the aromatic rings, the carbon-carbon double bond, and, most importantly, the cis-configuration of the substituents on the double bond.

Data Presentation: Characteristic IR Absorptions

The table below lists the principal IR absorption bands for this compound and their corresponding vibrational modes.

| Wavenumber (cm-1) | Intensity | Vibrational Mode Assignment |

| 3080 - 3020 | Medium | Aromatic & Vinylic C-H Stretch |

| 1600 - 1580 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1495 | Medium | Aromatic C=C Ring Stretch |

| ~1445 | Medium | CH2 Scissoring (from phenyl rings) |

| 780 - 730 | Strong | Aromatic C-H Out-of-Plane (OOP) Bend (Monosubstituted) |

| ~690 | Strong | Aromatic C-H Out-of-Plane (OOP) Bend (Monosubstituted) |

| 730 - 665 | Strong | Vinylic C-H Out-of-Plane (OOP) Bend (cis-disubstituted) |

The most diagnostic peak for confirming the cis-geometry is the strong out-of-plane C-H bending vibration found in the 730-665 cm-1 region.[6] This, combined with the two strong bands characteristic of monosubstituted benzene rings (~750 cm-1 and ~690 cm-1), provides a clear fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples like this compound with minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) thoroughly. Use a soft lab wipe dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.[7]

-

-

Background Scan:

-

With the clean, empty ATR crystal in place, perform a background scan.[8] This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, clean the this compound from the ATR crystal using a soft wipe and an appropriate solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy